molecular formula C8H8O2S B13424102 (1r,2r)-2-(Thiophen-2-yl)cyclopropane-1-carboxylic acid

(1r,2r)-2-(Thiophen-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B13424102
M. Wt: 168.21 g/mol
InChI Key: OOQRPGJTEUOBHT-PHDIDXHHSA-N
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Description

(1r,2r)-2-(Thiophen-2-yl)cyclopropane-1-carboxylic acid is an organic compound featuring a cyclopropane ring substituted with a thiophene group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,2r)-2-(Thiophen-2-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of alkenes using carbenes or carbenoids. One common method is the Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane to generate the carbene intermediate, which then reacts with the alkene to form the cyclopropane ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar cyclopropanation reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(1r,2r)-2-(Thiophen-2-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions on the thiophene ring.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

(1r,2r)-2-(Thiophen-2-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1r,2r)-2-(Thiophen-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring’s strained nature makes it highly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This reactivity can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1-carboxylic acid: Lacks the thiophene group, making it less versatile in terms of chemical reactivity.

    Thiophene-2-carboxylic acid: Lacks the cyclopropane ring, resulting in different reactivity and biological properties.

Uniqueness

(1r,2r)-2-(Thiophen-2-yl)cyclopropane-1-carboxylic acid is unique due to the combination of the cyclopropane ring and the thiophene group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H8O2S

Molecular Weight

168.21 g/mol

IUPAC Name

(1R,2R)-2-thiophen-2-ylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H8O2S/c9-8(10)6-4-5(6)7-2-1-3-11-7/h1-3,5-6H,4H2,(H,9,10)/t5-,6-/m1/s1

InChI Key

OOQRPGJTEUOBHT-PHDIDXHHSA-N

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC=CS2

Canonical SMILES

C1C(C1C(=O)O)C2=CC=CS2

Origin of Product

United States

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